

A Technical Guide to the Spectroscopic Data of N-(2-Hydroxyethyl)dodecanamide

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Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)dodecanamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for **N-(2-Hydroxyethyl)dodecanamide**, a fatty acid amide of significant interest in various research and development fields. Due to the limited availability of public domain spectroscopic data, this document focuses on the accessible infrared (IR) spectrum and outlines a general methodology for its synthesis and characterization.

Spectroscopic Data

At present, detailed, publicly accessible ^1H and ^{13}C NMR data for **N-(2-Hydroxyethyl)dodecanamide** is limited. Commercial suppliers indicate that the compound's structure is confirmed by NMR, but the spectral data itself is not published.^[1] However, an infrared spectrum is available through the NIST Chemistry WebBook, providing valuable information about the compound's functional groups.^[2]

Table 1: Infrared (IR) Spectroscopy Data for **N-(2-Hydroxyethyl)dodecanamide**^[2]

Frequency (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (hydroxyl group), N-H stretch (secondary amide)
~2920	Strong	C-H stretch (asymmetric, CH ₂)
~2850	Strong	C-H stretch (symmetric, CH ₂)
~1640	Strong	C=O stretch (Amide I band)
~1550	Strong	N-H bend (Amide II band)
~1465	Medium	C-H bend (CH ₂)
~1060	Medium	C-O stretch (hydroxyl group)

Note: The IR spectrum was measured on a dispersive instrument as a solid mull.[2] Peak positions are approximate and may differ slightly from measurements on FTIR instruments.

Experimental Protocols

A standard laboratory-scale synthesis of **N-(2-Hydroxyethyl)dodecanamide** can be achieved through the amidation of dodecanoic acid or its derivatives with ethanolamine. Below are two common synthetic approaches.

Method 1: Direct Amidation of Dodecanoic Acid

This method involves the direct condensation of dodecanoic acid with ethanolamine, typically with the removal of water to drive the reaction to completion.

- Materials: Dodecanoic acid, ethanolamine, toluene (or another suitable solvent for azeotropic water removal), and a catalytic amount of a weak acid (e.g., boric acid).
- Procedure:
 - Dodecanoic acid and a slight molar excess of ethanolamine are dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
 - A catalytic amount of boric acid is added to the mixture.

- The reaction mixture is heated to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.
- The reaction is monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent (e.g., isooctane) to yield **N-(2-Hydroxyethyl)dodecanamide** as a white to light yellow solid.[\[1\]](#)[\[2\]](#)

Method 2: Acylation of Ethanolamine with Dodecanoyl Chloride

This approach utilizes the more reactive dodecanoyl chloride and is typically performed at lower temperatures.

- Materials: Dodecanoyl chloride, ethanolamine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or diethyl ether).
- Procedure:
 - Ethanolamine is dissolved in the inert solvent in a round-bottom flask, and the flask is cooled in an ice bath.
 - A stoichiometric amount of the non-nucleophilic base is added to the solution.
 - Dodecanoyl chloride is added dropwise to the cooled solution with vigorous stirring.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
 - The reaction progress is monitored by TLC.
 - Upon completion, the reaction mixture is washed successively with dilute acid, water, and brine.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

- The crude product is purified by recrystallization.

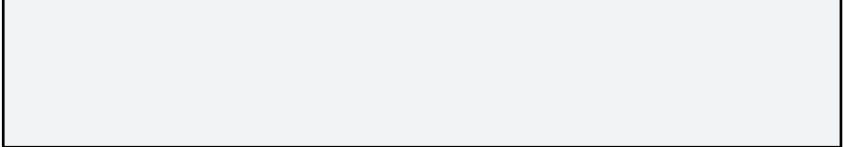
Spectroscopic Characterization Protocol

- Infrared (IR) Spectroscopy: The IR spectrum of the purified **N-(2-Hydroxyethyl)dodecanamide** can be obtained using an FTIR spectrometer. A small amount of the solid sample is typically analyzed as a KBr pellet or using a diamond ATR accessory.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The ^1H NMR spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Expected signals would include a triplet for the terminal methyl group of the dodecanoyl chain, a large multiplet for the methylene groups of the alkyl chain, and distinct multiplets for the two methylene groups of the hydroxyethyl moiety, as well as signals for the amide and hydroxyl protons.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is recorded on the same sample solution. Expected signals would include a peak for the carbonyl carbon of the amide, signals for the carbons of the hydroxyethyl group, and a series of signals for the carbons of the dodecyl chain.

Visualizations

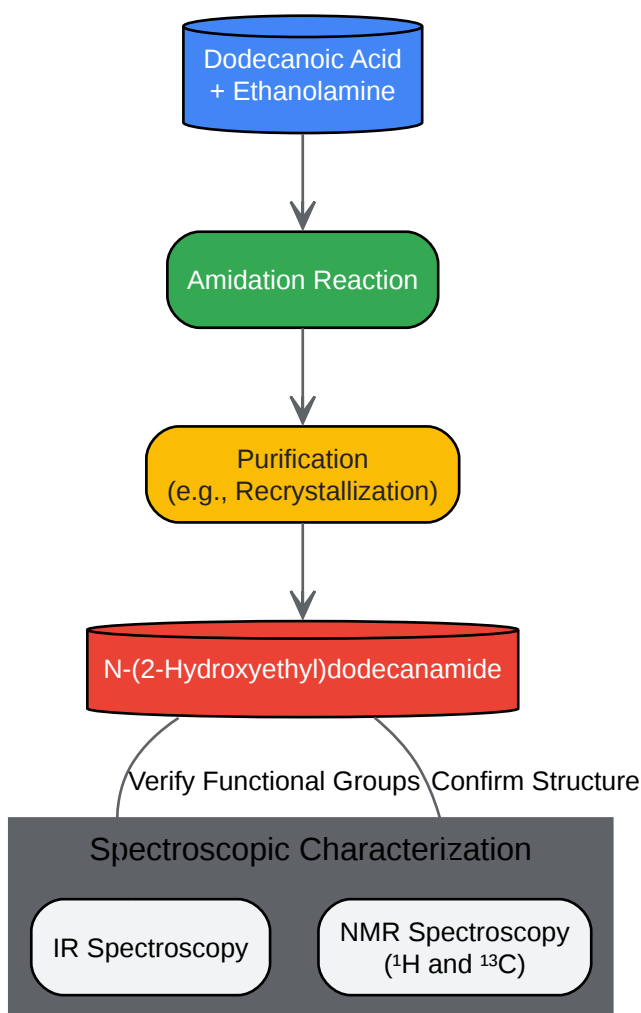
The following diagrams illustrate the chemical structure and a general workflow for the synthesis and characterization of **N-(2-Hydroxyethyl)dodecanamide**.

Chemical Structure of N-(2-Hydroxyethyl)dodecanamide



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Structure of **N-(2-Hydroxyethyl)dodecanamide**.



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Synthesis and Characterization Workflow.

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References

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